Tert-butyl [2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate
Description
Tert-butyl [2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tert-butyl carbamate group, which is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.
Properties
Molecular Formula |
C18H24ClN3O4 |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
tert-butyl N-[2-[[1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C18H24ClN3O4/c1-18(2,3)26-17(25)21-8-7-20-16(24)12-9-15(23)22(11-12)14-6-4-5-13(19)10-14/h4-6,10,12H,7-9,11H2,1-3H3,(H,20,24)(H,21,25) |
InChI Key |
OQLVDVYLQYGSEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with an appropriate amine and a chlorinated aromatic compound under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.
Chemical Reactions Analysis
Reaction Mechanisms
The compound participates in several chemically significant reactions:
Hydrolysis
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and carbonic acid derivative. This reaction is critical for deprotection during synthesis.
Esterification
The carbonyl group may react with alcohols (e.g., methanol) in the presence of acid catalysts to form esters, altering the compound’s lipophilicity.
Amide Formation
The central amide bond can undergo further functionalization, such as substitution with other nucleophiles (e.g., amines, hydroxylamines) to generate bioisosteric analogs .
Biological Interactions
The chlorophenyl group enhances hydrophobic interactions with biological targets, while the pyrrolidinone ring may mimic natural substrates in enzyme-inhibitor binding .
Analytical Techniques
The compound’s identity and purity are confirmed using:
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that compounds similar to tert-butyl [2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate exhibit promising anticancer activity. The structural features of this compound allow it to interact with specific biological targets, potentially inhibiting tumor growth. For instance, derivatives of pyrrolidine have shown efficacy in targeting cancer cell lines, suggesting that modifications to the pyrrolidine ring can enhance biological activity against various cancers .
Neuropharmacological Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Research has focused on its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems and neuroinflammation pathways by similar compounds has been documented, indicating a potential therapeutic role in managing symptoms or slowing disease progression .
Synthesis and Chemical Properties
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrolidine ring and subsequent functionalization. Various synthetic routes have been explored to optimize yield and purity, including the use of coupling agents and protective group strategies .
Chemical Stability
Studies on the chemical stability of this compound under various conditions (e.g., temperature, pH) are crucial for understanding its shelf life and usability in pharmaceutical formulations. Data indicate that tert-butyl carbamates generally exhibit good stability, making them suitable for further development into drug formulations .
Mechanism of Action
The mechanism of action of tert-butyl [2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound used as a protecting group in organic synthesis.
N-Boc-ethylenediamine: Another compound with a tert-butyl carbamate group, used in peptide synthesis.
Uniqueness
Tert-butyl [2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is unique due to its specific structure, which combines a chlorinated aromatic ring, a pyrrolidinone moiety, and a tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Biological Activity
Tert-butyl [2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a tert-butyl group, a pyrrolidine moiety, and a chlorophenyl substituent. The molecular formula is , with a molecular weight of approximately 377.83 g/mol .
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate amines and carbonyl sources under controlled conditions. The synthetic route often includes the use of coupling reagents to facilitate the formation of the desired amide linkages .
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential anti-inflammatory properties. In vivo tests using carrageenan-induced rat paw edema models demonstrated significant inhibition of inflammation, with percentage inhibition values ranging from 39% to 54% within 9 to 12 hours post-administration . This suggests that derivatives of this compound may serve as effective anti-inflammatory agents.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, particularly those involved in inflammatory pathways. The structural characteristics, including the presence of a chlorophenyl group, enhance its binding affinity to cyclooxygenase (COX) enzymes, which are critical targets in the treatment of inflammation and pain .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Binding : The compound likely binds to COX enzymes, inhibiting their activity and thus reducing the production of pro-inflammatory mediators such as prostaglandins.
- Cellular Interaction : It may also interact with cellular receptors involved in inflammatory responses, modulating signaling pathways that lead to inflammation .
Case Studies and Research Findings
Several research studies have investigated the biological activity of related compounds, providing insights that may be applicable to this compound:
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl carbamate derivatives, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of tert-butyl carbamates typically involves coupling reactions between activated carbonyl intermediates (e.g., mixed carbonates or active esters) and amines. For example, describes a cycloisomerization approach using phosphine catalysis to form pyrrolidone derivatives, achieving 89% yield via silica gel column chromatography . Key factors include:
- Catalyst selection : Phosphine catalysts (e.g., PBu₃) enhance cyclization efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, CH₃CN) improve reaction homogeneity.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
Q. Table 1: Synthetic Methods Comparison
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Cycloisomerization | 89 | PBu₃, CH₃CN, 25°C | |
| Asymmetric Mannich | 85 | Chiral catalyst, -20°C |
Q. How can researchers ensure purity and structural fidelity during purification?
Methodological Answer:
- Chromatography : Silica gel column chromatography (hexane/EtOAc gradients) is widely used, as described in and .
- Recrystallization : Tert-butyl groups enhance crystallinity; solvents like EtOH or CH₂Cl₂/hexane mixtures are effective.
- Analytical validation : Combine HPLC () with NMR (¹H/¹³C) and HRMS to confirm purity (>95%) and structural integrity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR (CDCl₃) identify carbonyl (δ ~170 ppm), tert-butyl (δ ~1.4 ppm), and aryl protons (δ ~7.3 ppm) .
- HRMS : Confirm molecular weight (e.g., C₁₆H₁₉ClN₂O₄: calc. 338.10; observed 338.09) .
- X-ray crystallography : Resolve stereochemistry in chiral derivatives () .
Advanced Research Questions
Q. How can stereochemical control be achieved in derivatives with chiral pyrrolidinone cores?
Methodological Answer:
- Chiral auxiliaries : Use tert-butyl carbamates as directing groups in asymmetric cycloadditions () .
- Catalytic asymmetric synthesis : Organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) induce enantioselectivity .
- Dynamic kinetic resolution : Optimize reaction kinetics to favor one enantiomer during cyclization .
Q. Table 2: Stereochemical Outcomes
| Substrate | Catalyst | ee (%) | Reference |
|---|---|---|---|
| 3-Chlorophenyl derivative | L-Proline | 92 | |
| Difluorophenyl analogue | Ru-BINAP | 88 |
Q. How do electronic effects of substituents (e.g., 3-chlorophenyl) influence reactivity in Diels-Alder cycloadditions?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : The 3-chlorophenyl group increases dienophilicity, accelerating cycloaddition rates () .
- Computational modeling : DFT calculations predict regioselectivity; compare HOMO/LUMO interactions of diene/dienophile pairs.
- Experimental validation : Monitor reaction progress via LC-MS and compare with computational data .
Q. How can researchers address solubility challenges in biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to enhance aqueous solubility while maintaining stability .
- Prodrug strategies : Modify the carbamate group to phosphate esters for improved bioavailability () .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to mitigate aggregation .
Q. What strategies resolve contradictions in reported reaction yields or conditions?
Methodological Answer:
- Systematic screening : Use Design of Experiments (DoE) to optimize variables (e.g., temperature, solvent, catalyst loading) .
- Reproducibility protocols : Cross-validate results using independent synthetic routes (e.g., vs. 17) .
- Meta-analysis : Compare data across peer-reviewed studies (e.g., cyclization yields in vs. copolymerization in ) .
Q. How can mechanistic insights be gained for unexpected side reactions (e.g., carbamate hydrolysis)?
Methodological Answer:
- Kinetic studies : Monitor hydrolysis rates under varying pH (e.g., tert-butyl carbamates are stable at pH 4–7 but hydrolyze in strong acid/base) .
- Isotopic labeling : Use ¹⁸O-H₂O to trace hydrolysis pathways via HRMS .
- Computational analysis : Identify transition states for hydrolysis using molecular dynamics simulations .
3. Data Interpretation and Reporting
Table 3: Key Spectroscopic Data
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| tert-Butyl | 1.42 (s, 9H) | 28.1, 81.9 | |
| 3-Chlorophenyl | 7.35–7.50 (m) | 134.5, 128.7 | |
| Pyrrolidinone carbonyl | - | 173.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
